Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . This particular compound is characterized by the presence of a methoxy group at the 6-position and an ethyl ester group at the 3-position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate
- Ethyl 3-(6-hydroxy-2-oxo-2H-chromen-3-yl)propanoate
- Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Uniqueness
Ethyl 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 3-(6-methoxy-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C15H16O5/c1-3-19-14(16)7-4-10-8-11-9-12(18-2)5-6-13(11)20-15(10)17/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
WENWMOFYAFZKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=CC(=C2)OC)OC1=O |
Origin of Product |
United States |
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